4-Cyclopropoxyaniline
Overview
Description
4-Cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by the presence of a cyclopropyl group attached to the oxygen atom of an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopropoxyaniline can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas for the reduction step .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropyl-substituted aniline derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed
Major Products: The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
4-Cyclopropoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Cyclopropoxyaniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Cyclopropoxyaniline: Similar in structure but with the cyclopropyl group attached to the meta position on the aniline ring.
2-Cyclopropoxyaniline: Another isomer with the cyclopropyl group attached to the ortho position.
Uniqueness: 4-Cyclopropoxyaniline is unique due to its para-substitution pattern, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
4-cyclopropyloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNTDOLEANZKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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